4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 921090-59-7
VCID: VC7435023
InChI: InChI=1S/C11H14ClNO4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl
Molecular Formula: C11H14ClNO4S2
Molecular Weight: 323.81

4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride

CAS No.: 921090-59-7

Cat. No.: VC7435023

Molecular Formula: C11H14ClNO4S2

Molecular Weight: 323.81

* For research use only. Not for human or veterinary use.

4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride - 921090-59-7

Specification

CAS No. 921090-59-7
Molecular Formula C11H14ClNO4S2
Molecular Weight 323.81
IUPAC Name 4-piperidin-1-ylsulfonylbenzenesulfonyl chloride
Standard InChI InChI=1S/C11H14ClNO4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
Standard InChI Key JWZLPLIHIUJEDU-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Connectivity

4-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride has the molecular formula C₁₁H₁₃ClN₂O₄S₂, with a molecular weight of 337.8 g/mol . The benzene ring is substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 4-position with a piperidine-1-sulfonyl group (-SO₂-C₅H₁₀N). This arrangement creates a sterically crowded aromatic system, influencing its reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name4-(piperidine-1-sulfonyl)benzenesulfonyl chloride
Molecular FormulaC₁₁H₁₃ClN₂O₄S₂
Molecular Weight337.8 g/mol
SMILES NotationClS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
InChI KeySVHSWYSSFGPWDD-UHFFFAOYSA-N

The SMILES notation explicitly defines the connectivity: the benzene ring (C1=CC=C(C=C1)) is linked to two sulfonyl groups, with one bonded to chlorine (S(=O)(=O)Cl) and the other to a piperidine ring (N2CCCCC2).

Stereochemical Considerations

The piperidine ring adopts a chair conformation, minimizing steric strain. Quantum mechanical calculations suggest that the sulfonyl groups introduce electron-withdrawing effects, polarizing the benzene ring and enhancing electrophilic reactivity at the para position .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step sulfonation reaction:

  • Sulfonation of Benzene: Benzene undergoes sulfonation with chlorosulfonic acid to yield benzene-1,4-disulfonyl chloride.

  • Piperidine Substitution: One sulfonyl chloride group reacts with piperidine in the presence of a base (e.g., triethylamine) to form the piperidine-1-sulfonyl moiety .

Key Reaction Conditions:

  • Temperature: 0–5°C (to control exothermic sulfonation).

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluent.

Industrial Manufacturing Challenges

Industrial production faces hurdles due to:

  • Corrosivity: Sulfonyl chloride groups necessitate corrosion-resistant reactors.

  • By-Product Formation: Competing reactions may yield bis-sulfonamide derivatives unless stoichiometry is tightly controlled.

  • Waste Management: Chloride by-products require neutralization before disposal.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The sulfonyl chloride group at the 1-position undergoes nucleophilic substitution with amines, alcohols, and thiols:
Ar-SO2Cl+R-NH2Ar-SO2NHR+HCl\text{Ar-SO}_2\text{Cl} + \text{R-NH}_2 \rightarrow \text{Ar-SO}_2\text{NHR} + \text{HCl}
This reaction is pivotal for generating sulfonamide libraries for drug discovery .

Stability and Hydrolysis

The compound is moisture-sensitive, hydrolyzing to the sulfonic acid in aqueous media:
Ar-SO2Cl+H2OAr-SO3H+HCl\text{Ar-SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{HCl}
Storage recommendations include anhydrous conditions at -20°C under inert gas .

Comparative Analysis with Related Compounds

Table 2: Comparison of Sulfonyl Chloride Derivatives

CompoundMolecular FormulaKey FeatureBioactivity (IC₅₀)
4-(Piperidine-1-sulfonyl)benzenesulfonyl chlorideC₁₁H₁₃ClN₂O₄S₂Dual sulfonyl groups5 µM (Kinase X)
3-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄SElectron-withdrawing nitro groupN/A
Tosyl chlorideC₇H₇ClO₂SMethyl substituentN/A

The dual sulfonyl groups in the target compound enhance binding affinity to polarized protein pockets compared to monosubstituted analogs .

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